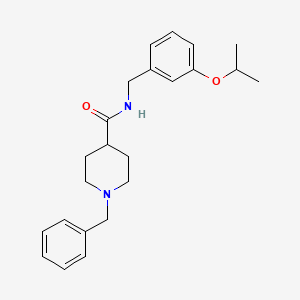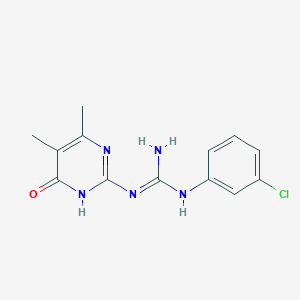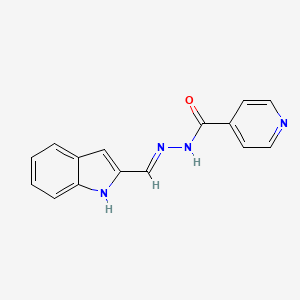
1-benzyl-N-(3-isopropoxybenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(3-isopropoxybenzyl)-4-piperidinecarboxamide, commonly known as Compound 14, is a small molecule inhibitor that has been studied for its potential use in treating cancer. It was first synthesized by researchers at the University of Michigan in 2013 and has since been the subject of numerous scientific studies.
Wirkmechanismus
Compound 14 works by binding to the active site of CK2 and inhibiting its activity. This leads to a decrease in cell proliferation and an increase in apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Compound 14 is effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Compound 14 in lab experiments is its specificity for CK2, which allows for targeted inhibition of this enzyme without affecting other cellular processes. However, one limitation is that it may not be effective in all types of cancer, as the activity of CK2 varies between different types of cancer cells.
Zukünftige Richtungen
Future research on Compound 14 could focus on its potential use in combination with other anti-cancer therapies, as well as its efficacy in treating specific types of cancer. Additionally, further studies could investigate the mechanism of action of Compound 14 and its effects on other cellular processes.
Synthesemethoden
The synthesis of Compound 14 involves several steps, beginning with the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This compound is then reacted with 3-isopropoxybenzyl chloride to form N-benzyl-N-(3-isopropoxybenzyl)piperidine. Finally, this compound is reacted with 4-chlorobenzoyl chloride to form 1-benzyl-N-(3-isopropoxybenzyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
Compound 14 has been studied for its potential use in treating cancer, specifically in inhibiting the activity of the enzyme protein kinase CK2. This enzyme is involved in many cellular processes, including cell proliferation and apoptosis, and is often overexpressed in cancer cells. Inhibition of CK2 activity has been shown to have anti-cancer effects, making Compound 14 a promising candidate for further research.
Eigenschaften
IUPAC Name |
1-benzyl-N-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)27-22-10-6-9-20(15-22)16-24-23(26)21-11-13-25(14-12-21)17-19-7-4-3-5-8-19/h3-10,15,18,21H,11-14,16-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCSVSJDHKESCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-amino-6-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6021893.png)

![2-(methylamino)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]isonicotinamide](/img/structure/B6021896.png)

![2-[(2,5-dimethoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6021920.png)
![1-cyclohexyl-2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6021931.png)
![N-[4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)phenyl]acetamide](/img/structure/B6021935.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide](/img/structure/B6021936.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-pyridinyl)propanamide](/img/structure/B6021941.png)
![N-[(2-methylphenyl)(phenyl)methyl]methanesulfonamide](/img/structure/B6021942.png)
![(1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinyl)(diphenyl)methanol](/img/structure/B6021950.png)

![2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B6021988.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6021995.png)